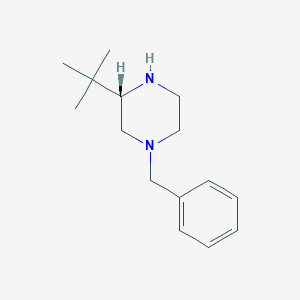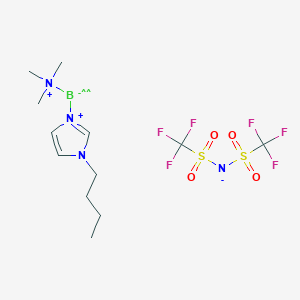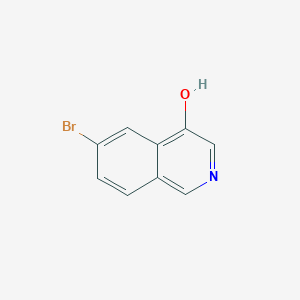
4-Bromo-2-méthyl-6-(trifluorométhyl)pyridine
Vue d'ensemble
Description
4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3N and its molecular weight is 240.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des couronnes-éthers-bipyridines
4-Bromo-2-méthyl-6-(trifluorométhyl)pyridine : est utilisé comme matière première dans la synthèse des couronnes-éthers-bipyridines . Ces composés sont intéressants en raison de leur capacité à agir comme des ligands qui peuvent former des complexes avec divers ions métalliques. Cette propriété est précieuse dans le domaine de la chimie supramoléculaire, où les chercheurs explorent la création de structures complexes avec des fonctions spécifiques, telles que la reconnaissance moléculaire ou la catalyse.
Préparation des viologènes
Ce composé est également impliqué dans la préparation des viologènes par des processus comme le couplage réducteur au sodium ou au nickel . Les viologènes sont des sels d'ammonium quaternaire qui ont des applications dans les dispositifs électrochromes, les herbicides et le développement de matériaux redox-actifs.
Intermédiaires de synthèse organique
En tant que matière première importante, This compound sert d'intermédiaire en synthèse organique . Sa présence dans diverses voies de synthèse contribue à la construction de molécules organiques complexes qui peuvent être utilisées dans les produits pharmaceutiques, les produits agrochimiques et les colorants.
Recherche pharmaceutique
En recherche pharmaceutique, ce composé est utilisé dans la synthèse d'inhibiteurs puissants et sélectifs de la désacétylase des histones de classe IIa . Ces inhibiteurs sont étudiés comme une thérapie potentielle pour la maladie de Huntington, ce qui met en évidence le rôle du composé dans l'avancement des traitements médicaux.
Développement des produits agrochimiques
Le groupe trifluorométhyle dans This compound en fait une entité précieuse dans le développement des produits agrochimiques . Son incorporation dans les molécules peut améliorer l'activité biologique des pesticides et des herbicides, contribuant à des stratégies de protection des cultures plus efficaces.
Fabrication de colorants
Dans l'industrie des colorants, ce composé est utilisé comme intermédiaire dans la synthèse de colorants complexes . Les propriétés conférées par le cycle pyridine et les groupes bromo-trifluorométhyle sont cruciales dans le développement de colorants ayant une solidité et une stabilité souhaitées.
Chromatographie et techniques analytiques
Enfin, This compound peut être utilisé en chromatographie et dans d'autres techniques analytiques comme un étalon ou un composé de référence en raison de ses propriétés bien définies et de sa stabilité .
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact pathways related to cancer and neurodegenerative diseases .
Result of Action
Related compounds have been used in the treatment and prevention of cancer and neurodegenerative diseases .
Propriétés
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-6(12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVORHMWACJIOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722368 | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615580-45-5 | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















